Reduced Antifungal Potency Relative to Optimal 3-Substituted Pyridotriazines
In a direct head-to-head in vitro antifungal screen, the 3-pyrazin-2-yl analog (10cc) exhibited decreased activity compared to the most potent members of the pyrido[3,4-e][1,2,4]triazine series. Derivatives with hydrogen (loa), methyl (lob), 4-fluorophenyl (loo), and 3-/4-pyridyl (lOaa, lObb) substituents at the 3-position were reported to have the 'best overall antifungal activity', while the pyrazine substituent was specifically noted for its diminished efficacy. This information is critical for researchers selecting a tool compound with maximal antifungal potency, as the pyrazinyl variant is not comparable to the leading analogs [1].
| Evidence Dimension | In vitro antifungal potency (qualitative ranking) |
|---|---|
| Target Compound Data | 3-Pyrazin-2-yl-pyrido[3,4-e][1,2,4]triazine (10cc): 'decreased activity' [1] |
| Comparator Or Baseline | 3-H (loa), 3-methyl (lob), 3-(4-fluorophenyl) (loo), 3-pyridyl (lOaa/lObb): 'best overall antifungal activity' [1] |
| Quantified Difference | Potency ranking: target compound ranked below the most active comparators, which demonstrated MICs as low as ≤16 µg/mL against Candida, Aspergillus, and Trichophyton spp. [1]. |
| Conditions | Agar dilution assay; organisms included Candida, Aspergillus, Mucor, and Trichophyton species; incubation at 35 °C for 24–48 h [1]. |
Why This Matters
Procuring the suboptimal pyrazinyl derivative instead of a more potent analog (e.g., 3-methyl or 3-(4-fluorophenyl)) can severely compromise antifungal screening outcomes, leading to false negatives or misinterpreted SAR.
- [1] Reich, M. F.; Fabio, P. F.; Lee, V. J.; Kuck, N. A.; Testa, R. T. Pyrido[3,4-e]-1,2,4-triazines and related heterocycles as potential antifungal agents. J. Med. Chem. 1989, 32 (11), 2474–2485. View Source
